Product packaging for Wulignan A1(Cat. No.:)

Wulignan A1

Cat. No.: B150638
M. Wt: 342.4 g/mol
InChI Key: PSFZYOUCEGTRJM-RMDKCXRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Wulignan A1 is a dibenzocyclooctadiene lignan, a class of compounds primarily found in plants of the Schisandra genus, which are renowned in traditional medicine for their diverse biological activities . This high-purity compound is offered as a critical tool for pharmaceutical, phytochemical, and pharmacological research. Preliminary research on structurally related lignans suggests this compound has potential research applications in several areas. Studies on similar dibenzocyclooctadiene lignans have shown they can trigger apoptosis, arrest the cell cycle, and disrupt key signaling pathways like MAPK and PI3K/Akt in cancer cells, indicating its value in oncology research for investigating novel anti-tumor mechanisms . Furthermore, related compounds exhibit significant anti-inflammatory activity by inhibiting enzymes such as COX-1 and COX-2, making it a candidate for research into inflammatory diseases . Its potential hepatoprotective and antioxidant properties, well-documented for other Schisandra lignans, also make it relevant for studies focused on liver health and oxidative stress . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, nor for human or veterinary therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O5 B150638 Wulignan A1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFZYOUCEGTRJM-RMDKCXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Wulignan A1 Biosynthetic Pathways

Proposed Pathways for Aryltetralin Lignan (B3055560) Biosynthesis within Schisandra

The biosynthesis of lignans (B1203133) in plants is generally understood to originate from the shikimate pathway, leading to the production of phenylpropanoids and subsequently monolignols like coniferyl alcohol nih.govfrontiersin.org. These monolignols serve as the fundamental building blocks that undergo dimerization through oxidative coupling frontiersin.orgsci-hub.se. This coupling is often orchestrated by dirigent proteins (DIRs), which play a critical role in determining the stereochemical outcome of the dimerization nih.govcjnmcpu.com. Following the initial dimerization, a series of enzymatic transformations, including reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs) and further modifications mediated by enzymes such as cytochrome P450s (CYP450s) and O-methyltransferases (OMTs), contribute to the formation of the diverse array of lignan structures observed in nature nih.govcjnmcpu.com.

Aryltetralin lignans, with their distinct structural features, are believed to arise from variations in the enzymatic steps that occur after the initial dimerization of monolignols, differentiating their biosynthesis from that of other lignan classes like the dibenzocyclooctadiene type prevalent in Schisandra chinensis mdpi.comnih.gov. Although the general framework of lignan biosynthesis in Schisandra has been studied, particularly concerning the dibenzocyclooctadiene pathway, the specific sequence of enzymatic reactions leading to the aryltetralin skeleton of Wulignan A1 is not yet fully elucidated.

Identification and Characterization of Key Enzymatic Steps in this compound Biogenesis

The biosynthesis of lignans involves a suite of enzymes acting in concert. The initial steps in the phenylpropanoid pathway involve enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), coumarate-3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), 4-hydroxycinnamate CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), which are responsible for the synthesis of monolignols nih.govfrontiersin.org. Following the production of monolignols, dirigent proteins (DIRs) are essential for mediating the stereoselective coupling of these units nih.govcjnmcpu.com. Pinoresinol-lariciresinol reductases (PLRs) are involved in subsequent reduction steps of the pathway intermediates nih.govcjnmcpu.com.

While these enzyme classes are known to participate in lignan biosynthesis within Schisandra, the specific enzymes that catalyze the cyclization and subsequent modifications required to form the aryltetralin structure of this compound remain to be fully characterized. Cytochrome P450 enzymes (CYP450s) are recognized for their crucial roles in various oxidative reactions and cyclization events in the biosynthesis of numerous natural products, including lignans cjnmcpu.combeilstein-journals.orgfrontiersin.org. O-methyltransferases (OMTs) also play a vital role by introducing methyl groups, a common feature in many lignan structures nih.gov. The precise isoforms of these enzymes that are specifically involved in the biosynthetic route to this compound are currently under investigation. Transcriptome analyses conducted in Schisandra species have identified a considerable number of candidate genes encoding enzymes potentially involved in lignan biosynthesis, including multiple unigenes showing homology to DIRs, PLRs, OMTs, and CYP450s cjnmcpu.comresearchgate.net. Further functional studies are necessary to confirm the specific roles of these candidate enzymes in the formation of this compound.

Genetic and Molecular Regulation of this compound Biosynthesis in Plant Systems

The production of secondary metabolites in plants, such as lignans, is a tightly regulated process controlled by intricate genetic and molecular mechanisms. Research in Schisandra has begun to shed light on the transcriptional regulation governing the expression of genes involved in lignan biosynthesis. Transcriptome profiling studies during the development of Schisandra chinensis fruit have demonstrated correlations between the expression levels of genes in the phenylpropanoid and lignan biosynthetic pathways and the accumulation patterns of various lignans nih.govresearchgate.netnih.gov.

Transcription factors are key regulatory proteins that modulate the expression of genes involved in secondary metabolism. While specific transcription factors directly controlling this compound biosynthesis have not yet been definitively identified, ongoing research in Schisandra and other plant species is exploring the complex regulatory networks that govern lignan production nih.govplos.org. Environmental factors and the developmental stage of the plant also significantly influence the accumulation of lignans, indicating that external cues and internal developmental programs play a role in modulating the expression of biosynthetic genes nih.govplos.org. For example, the ripening process of Schisandra chinensis fruit has been linked to changes in the expression of genes encoding enzymes like PLR, impacting the levels of specific lignans researchgate.net. A comprehensive understanding of these regulatory mechanisms is essential for potential strategies aimed at enhancing this compound production through metabolic engineering.

Synthetic Chemistry and Structure Activity Relationship Sar Investigations of Wulignan A1 and Its Analogs

Synthetic Strategies for Wulignan A1 Core Structure and Analogs

The synthesis of the aryltetralin lignan (B3055560), (+)-Wulignan A1, the enantiomer of the naturally occurring (-)-Wulignan A1, has been successfully achieved, providing a foundation for further chemical exploration. The synthetic approaches have focused on establishing the characteristic dibenzylbutane linkage and constructing the tetralin core with precise stereochemical control.

While a specific biomimetic or chemo-enzymatic synthesis for this compound has not been explicitly detailed in the literature, these strategies are prominent in the synthesis of other lignans (B1203133) and offer potential pathways to this compound.

Biomimetic Synthesis: Lignans are naturally formed through the oxidative coupling of two phenylpropanoid units. hebmu.edu.cnnih.gov Biomimetic approaches seek to replicate this process in the laboratory. This often involves the use of metal-mediated oxidative coupling reactions. For instance, reagents like manganese dioxide (MnO2), manganese(III) acetate (B1210297) [Mn(OAc)3], and silver oxide (Ag2O) have been successfully used to couple caffeic acid esters, leading to the formation of various lignan and neolignan scaffolds. hebmu.edu.cn Such methods could potentially be adapted for the synthesis of the this compound backbone from appropriate monomeric precursors. The choice of the oxidative agent can significantly influence the type of linkage formed, offering a degree of control over the final product. hebmu.edu.cn

Chemo-enzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations, leveraging the high selectivity of enzymes to achieve specific synthetic steps. In lignan synthesis, enzymes can be used for stereoselective reductions, glycosylations, and other modifications. nih.govosti.gov For example, β-benzyl-γ-butyrolactones, which are important intermediates for butyrolactone lignans, have been synthesized using enzymatic methods. researchgate.net While not directly applied to this compound yet, a chemo-enzymatic strategy could involve the chemical synthesis of a precursor molecule that is then subjected to an enzymatic cyclization or stereoselective modification to yield the this compound core. This approach is particularly attractive for achieving high enantiopurity, a critical factor for biological activity.

The total asymmetric synthesis of (+)-Wulignan A1 highlights the importance of stereo- and enantioselective methods. The reported synthesis successfully constructed the molecule from an advanced triol intermediate derived from 4-pentenoic acid. hebmu.edu.cn Key to this synthesis were two critical steps:

Diastereoselective anti-aldol reaction: This reaction was crucial for setting the relative stereochemistry of the substituents on the butyrolactone ring, a common feature in many lignans.

SN1-type acid cyclization: This step facilitated the formation of the tetralin ring system, a defining feature of aryltetralin lignans like this compound. hebmu.edu.cn

Enantioselective synthesis is paramount as different enantiomers of a chiral drug can have vastly different biological activities. The development of enantioselective total syntheses, such as the one for (+)-peganumine A which achieved excellent control of stereochemistry, provides a blueprint for the synthesis of specific stereoisomers of this compound and its analogs. wustl.edu

Diversified Synthetic Approaches for this compound Analog Library Generation

The generation of a library of analogs is a cornerstone of modern drug discovery, allowing for a systematic exploration of the chemical space around a lead compound. While a specific library for this compound has not been reported, general strategies for diversifying lignan structures are applicable.

One common approach is to introduce a variety of substituents onto the aromatic rings of the lignan scaffold. This can be achieved through standard aromatic substitution reactions. Another strategy involves modifying the core structure itself. For example, in the synthesis of obovatol (B1214055) and its analogs, methodologies such as phenol (B47542) allylation, Claisen/Cope rearrangements, and Ullmann coupling were employed to create a diverse set of neolignans. mdpi.com

Furthermore, the synthesis of analogs of other complex natural products, like willardiine, has demonstrated that introducing a range of lipophilic substituents can lead to enhanced affinity for specific biological targets. nih.gov Applying these principles to this compound would involve the synthesis of a series of derivatives with varied functional groups on the aromatic rings and modifications to the tetralin core to probe the structure-activity landscape.

Structure-Activity Relationship (SAR) Design and Analysis for this compound Derivatives

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs. nih.gov

The rational design of this compound derivatives would be guided by the SAR data obtained from an initial library of analogs. Based on studies of other aryltetralin lignans, certain structural features are known to be important for biological activity. For instance, in a series of arylnaphthalene lignans, hydroxyl substitution at specific positions (C-1 and C-6') was found to significantly increase antiproliferative activity, while a methoxyl group at C-1 decreased it. nih.gov

Therefore, a rational design strategy for this compound analogs would involve:

Modification of Aromatic Ring Substituents: Systematically altering the position and nature of substituents (e.g., hydroxyl, methoxyl, halogens) on the two aromatic rings to probe their influence on activity.

Alteration of the Tetralin Core: Introducing modifications to the tetralin ring, such as changes in stereochemistry or the introduction of new functional groups, to assess their impact.

Modification of the Butyrolactone Moiety (if applicable): For related lignans with a butyrolactone ring, modifications to this part of the molecule can significantly affect activity.

The goal of these modifications would be to enhance a desired biological activity, such as anticancer or antiviral effects, while potentially reducing off-target effects. nih.gov

The data generated from the biological evaluation of this compound analogs would be crucial for interpreting the SAR. Biological assays, such as cytotoxicity assays (e.g., MTT assay) and apoptosis assays, provide quantitative measures of a compound's effect. nih.gov

By correlating the structural changes in the analogs with their biological activity, a mechanistic understanding of the SAR can be developed. For example, if analogs with a hydroxyl group at a specific position consistently show higher activity, it might suggest that this hydroxyl group is involved in a key hydrogen bonding interaction with the biological target.

Computational methods, such as molecular docking, can further aid in the mechanistic interpretation. By modeling how the different analogs bind to a putative target protein, it is possible to rationalize the observed SAR at a molecular level. For instance, docking studies on brefeldin A derivatives helped to understand how they fit into the binding pocket of their target. nih.gov

A comprehensive SAR analysis for this compound derivatives would provide a clear picture of the pharmacophore—the essential structural features required for biological activity—and guide the future design of more effective therapeutic agents based on the this compound scaffold.

Molecular Mechanisms of Wulignan A1 Action in in Vitro Systems

Anti-proliferative and Cytotoxic Mechanisms at the Cellular Level

While direct and extensive research on the anti-proliferative and cytotoxic mechanisms of Wulignan A1 is limited, the broader family of lignans (B1203133) from the Schisandra genus, to which this compound belongs, has demonstrated notable effects on cancer cell lines. These studies provide a foundation for understanding the potential, yet unconfirmed, mechanisms of this compound.

Investigation in Lymphoma Cell Lines (e.g., P-388)

Currently, there is a lack of specific published research detailing the molecular mechanisms of this compound's action on P-388 murine leukemia cells or other lymphoma cell lines. General screening of compounds from the Meliaceae family has shown cytotoxic effects of certain flavonoids against P-388 cells, but this does not directly implicate this compound. Further investigation is required to determine if this compound exerts any anti-proliferative or cytotoxic effects on lymphoma cells and to elucidate the underlying molecular pathways.

Analysis in Leukemia and Adenocarcinoma Cell Lines (e.g., HeLa, MCF-7, HT-29)

Specific data on the anti-proliferative and cytotoxic mechanisms of this compound in HeLa, MCF-7, and HT-29 cell lines are not available in the current body of scientific literature. However, studies on other lignans from Schisandra offer some insights. For instance, a structurally related lignan (B3055560), Anwulignan, has shown cytotoxic effects against human cervical cancer (HeLa) and human colon cancer (HT-29) cells, with cell death induced by apoptosis. dovepress.comresearchgate.net Another study on Schisandra henryi extracts, which contain a variety of lignans, demonstrated antiproliferative activity against MCF-7, HT-29, and HeLa cell lines. aminer.org These findings suggest that lignans from this plant genus may possess anti-cancer properties, but research specifically identifying this compound as the active compound and detailing its mechanism of action in these cell lines is needed.

Exploration of DNA Integrity and Cell Cycle Modulation

Direct evidence linking this compound to the modulation of DNA integrity and the cell cycle is currently unavailable. However, research on the related compound Anwulignan has shown that it can induce G1-phase cell cycle arrest in non-small cell lung cancer cells. nih.govresearchgate.net This is achieved by inhibiting the JAK1/STAT3 signaling pathway. nih.govresearchgate.net The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. youtube.com Disruption of these checkpoints can lead to cell cycle arrest or apoptosis. For example, some anti-cancer agents work by inducing DNA damage, which in turn activates cell cycle checkpoints and can lead to programmed cell death. nih.gov Whether this compound employs similar mechanisms to affect DNA integrity and cell cycle progression remains a subject for future research.

Antiviral Mechanism of Action against Specific Viral Strains (e.g., Influenza Virus H1N1, H1N1-TR)

This compound has been identified as a compound with activity against the influenza A virus H1N1 and a Tamiflu-resistant strain (H1N1-TR). nih.gov However, the precise molecular mechanisms behind this antiviral activity are not yet fully elucidated.

Host-Pathogen Interaction Modulation Studies

The specific ways in which this compound may modulate host-pathogen interactions during an influenza virus infection are not detailed in the available scientific literature. Antiviral compounds can interfere with various stages of the viral life cycle, from entry into the host cell to the release of new viral particles. This can involve blocking viral attachment to host cell receptors, inhibiting the uncoating of the virus, or interfering with the host cellular machinery that the virus hijacks for its own replication. Given that this compound is active against influenza, it is plausible that it targets one or more of these host-pathogen interaction points, but further research is necessary to confirm this.

Viral Replication Cycle Intervention Analysis

The specific point of intervention of this compound in the influenza virus replication cycle has not been definitively identified. The replication of influenza virus is a complex process that includes transcription and replication of the viral RNA genome within the host cell nucleus. nih.gov Some antiviral drugs function by inhibiting viral enzymes essential for replication, such as the viral RNA polymerase. It is possible that this compound acts through a similar mechanism, or it may interfere with other critical steps in the viral replication process. The fact that it is effective against a Tamiflu-resistant strain suggests its mechanism of action may differ from that of neuraminidase inhibitors. nih.gov

Anti-inflammatory Mechanistic Pathways

The inflammatory process is a complex biological response involving various cells, signaling molecules, and enzymatic pathways. The anti-inflammatory potential of a compound is often assessed by its ability to modulate these components.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key signaling molecules that mediate and amplify the inflammatory response. nih.govnih.gov TNF-α, secreted by activated macrophages, can trigger the NF-κB signaling pathway, which in turn regulates the secretion of other inflammatory factors. mdpi.com IL-6 plays a significant role in chronic inflammation, while IL-1β is a potent pro-inflammatory cytokine that promotes local inflammation. mdpi.commdpi.com The modulation of these cytokines is a crucial aspect of anti-inflammatory action. nih.gov Research often involves measuring the levels of these cytokines in cell cultures (like LPS-induced RAW264.7 macrophages) after treatment with a test compound to determine its inhibitory effect. mdpi.com

Specific in vitro data on the modulation of TNF-α, IL-6, and IL-1β by this compound is not available in the provided search results.

A primary mechanism for many anti-inflammatory drugs is the inhibition of enzymes involved in the inflammatory cascade. Cyclooxygenase (COX) and Lipoxygenase (LOX) are key enzymes that metabolize arachidonic acid into pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. phcogj.com There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in normal physiological functions, and COX-2, which is induced during inflammation. nih.govnih.gov The inhibition of these enzymes, particularly COX-2, is a major target for anti-inflammatory agents. nih.govnih.gov Similarly, various lipoxygenases, such as 15-LOX, are also involved in inflammatory processes and are targets for dual inhibitors. nih.gov

Specific in vitro enzyme inhibition data for this compound against COX-1, COX-2, sPLA2, or LOX-15 is not available in the provided search results.

Intracellular signaling pathways regulate the expression of inflammatory mediators. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory process. nih.gov The NF-κB pathway is a key regulator of immune and inflammatory responses, and its activation leads to the transcription of pro-inflammatory genes, including those for cytokines and COX-2. nih.govnih.gov The MAPK pathway is also involved in the production of inflammatory mediators. nih.gov The inhibition of these signaling pathways can significantly reduce the inflammatory response. mdpi.com Studies often examine the phosphorylation status of key proteins within these pathways to determine the effect of a compound. nih.gov

Specific in vitro data on the involvement of this compound in the MAPK or NF-κB signaling pathways is not available in the provided search results.

Antioxidant Defense Mechanisms

Antioxidant defense mechanisms are crucial for protecting cells from damage caused by reactive oxygen species (ROS). The antioxidant capacity of a compound can be evaluated through various in vitro assays.

Several assays are commonly used to measure the antioxidant capacity of a substance. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a popular and straightforward method to determine the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. nih.gov The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is similar, assessing the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺). phcogj.com These assays provide quantitative data on the free-radical scavenging and reducing potential of a compound. phcogj.comphcogj.com

Table 1: Common Antioxidant Capacity Assays

Assay Principle Measurement
DPPH Measures the ability of a compound to scavenge the stable DPPH radical. Decrease in absorbance of the DPPH solution.
FRAP Measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. Formation of a colored ferrous-tripyridyltriazine complex.

| CUPRAC | Measures the ability of a compound to reduce cupric (Cu²⁺) to cuprous (Cu⁺) ions. | Formation of a colored Cu(I)-neocuproine complex. |

Specific in vitro data from FRAP, CUPRAC, or DPPH assays for this compound is not available in the provided search results.

Lipid peroxidation is a process where free radicals attack lipids in cell membranes, leading to cellular damage. This process is a key factor in neurodegenerative diseases and other pathological conditions. nih.govnih.gov Antioxidants can inhibit lipid peroxidation by neutralizing the initiating free radicals. nih.gov Redox homeostasis refers to the balance between oxidants and antioxidants within a cell. Disruption of this balance leads to oxidative stress. The ability of a compound to inhibit lipid peroxidation and help maintain redox homeostasis is a critical indicator of its antioxidant potential. nih.gov

Specific in vitro data on the lipid peroxidation inhibition and effects on redox homeostasis of this compound is not available in the provided search results.

Antimicrobial Action Mechanisms (e.g., Helicobacter pylori)

While specific studies directly investigating the antimicrobial action of a compound explicitly named "this compound" against Helicobacter pylori are not available in the current scientific literature, the broader class of compounds to which it likely belongs, the lignans, has demonstrated notable antimicrobial properties. Lignans are a diverse group of polyphenolic compounds found in various plants, with many exhibiting significant biological activities, including antibacterial and antifungal effects. For the purpose of this article, we will discuss the known antimicrobial mechanisms of lignans from the Schisandra genus, from which the name "Wulignan" is likely derived, as "Wu Wei Zi" is the Chinese name for the fruit of Schisandra.

Lignans isolated from plants of the Schisandra genus have been reported to possess a range of pharmacological effects, including antimicrobial activities. These properties are attributed to the complex chemical structures of these compounds.

Bacterial Growth Inhibition Pathways

Research into the antibacterial mechanisms of lignans from the Schisandra genus against specific bacteria like Helicobacter pylori is still an emerging field. However, general antibacterial mechanisms of lignans have been studied, and these can be extrapolated to understand the potential action against H. pylori. Lignans may inhibit bacterial growth through several pathways:

Disruption of Cell Membrane Integrity: Lignans can interfere with the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components such as ions, ATP, and nucleic acids. This disruption can ultimately lead to cell death.

Inhibition of Biofilm Formation: Many pathogenic bacteria, including H. pylori, form biofilms that protect them from antibiotics and the host immune system. Some lignans have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to treatment.

Enzyme Inhibition: Lignans can target and inhibit essential bacterial enzymes involved in critical metabolic pathways. For example, they might inhibit enzymes required for DNA replication, protein synthesis, or cell wall synthesis.

Modulation of Virulence Factors: Some lignans may not kill the bacteria directly but can reduce their pathogenicity by inhibiting the expression of virulence factors. For H. pylori, this could include urease, which is crucial for its survival in the acidic stomach environment, and other proteins involved in adhesion to the gastric mucosa.

Fungal Growth Inhibition Pathways

The antifungal properties of lignans have been more extensively documented against various fungal pathogens. While specific studies on "this compound" are absent, the mechanisms of other lignans provide insight into potential antifungal actions. These mechanisms often involve:

Disruption of Fungal Cell Wall and Membrane: Similar to their antibacterial action, lignans can disrupt the integrity of the fungal cell wall, which is composed of chitin (B13524) and other polysaccharides, and the cell membrane, which contains ergosterol. This can lead to osmotic instability and cell lysis.

Inhibition of Key Fungal Enzymes: Lignans can inhibit enzymes that are unique to fungi or are essential for their survival. This could include enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane, or other metabolic enzymes.

Induction of Oxidative Stress: Some lignans can generate reactive oxygen species (ROS) within the fungal cells. The accumulation of ROS leads to oxidative stress, which can damage cellular components like proteins, lipids, and DNA, ultimately leading to apoptosis or programmed cell death.

Interference with Fungal Morphogenesis: In dimorphic fungi, the transition between yeast and hyphal forms is often crucial for pathogenicity. Some lignans have been observed to interfere with this morphological transition, thereby reducing the virulence of the fungus.

Computational Chemistry and Molecular Modeling of Wulignan A1

Ligand-Target Interaction Prediction through Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. nih.govchem960.com This method simulates the binding process to understand the molecular interactions, binding modes, and binding energies between the ligand and the receptor. nih.gov Molecular docking plays a crucial role in drug discovery by helping to identify potential drug candidates and optimize their interactions with specific biological targets. nih.gov It acts as a virtual experiment, allowing researchers to explore numerous potential ligands efficiently. nih.gov The process involves generating various ligand poses within the receptor's binding site and using scoring functions to estimate the binding energy.

The provided search results discuss molecular docking as a general technique and its applications in drug discovery and understanding molecular interactions. nih.govchem960.com However, specific research findings detailing the application of molecular docking for predicting the interaction of Wulignan A1 with a particular biological target were not found in the provided snippets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the various spatial arrangements of a molecule that can be interconverted by rotation around single bonds. Molecular dynamics (MD) simulations are computational methods that probe the dynamical properties of atomistic systems by simulating their motion over time based on classical mechanics. MD simulations can provide insights into molecular behavior, conformational changes, and the dynamics of biomolecular processes. These simulations are often used to complement experimental techniques by providing atomistic details of molecular dynamics.

The search results discuss molecular dynamics simulations as a tool for studying the conformational dynamics of proteins and other molecular systems. They highlight the ability of MD simulations to visualize molecular behavior and investigate the relationship between structure and function. While conformational analysis is a fundamental aspect of understanding molecular properties, and MD simulations are used to explore dynamic conformations, specific detailed studies on the conformational analysis or molecular dynamics simulations of this compound were not present in the provided information.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural properties of a set of compounds and their biological activities. By developing mathematical models, QSAR can predict the activity of new compounds based on their molecular structures. Ligand-based approaches in drug-target interaction prediction, which leverage the similarity between ligands, are related to the principles behind QSAR, assuming that similar molecules tend to have similar properties and bind to similar proteins.

One search result mentions a 3D-QSAR study of schizandrins for anti-HIV activity in the context of discussing Schisandra species from which this compound is isolated. While this indicates that QSAR is applied to related compounds from the same plant genus, specific research findings from a QSAR study focused explicitly on this compound were not provided in the search results.

Advanced Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are computational methods based on quantum mechanics that are used to study the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about parameters such as molecular orbitals, charge distribution, and reaction pathways. They are considered important for understanding molecular behavior at a fundamental level.

One search result mentions quantum chemical calculations in a study discussing lignans (B1203133) from Syringa pinnatifolia which also includes this compound. However, the snippet does not provide specific details or findings of the quantum chemical calculations performed on this compound itself. The other search results discuss quantum chemical calculations in a general context or applied to different compounds. Therefore, specific advanced quantum chemical calculations for determining the electronic properties and reactivity of this compound were not detailed in the provided information.

Metabolic Fate and Pathway Modulation by Wulignan A1 in Experimental Biological Systems

Investigation of Wulignan A1 Biotransformation Pathways in Cellular Systems

Investigations into the biotransformation of this compound in cellular systems explore the specific enzymatic reactions and pathways involved in its metabolism. Studies involving plant systems have shown potential for the bioconversion of lignans (B1203133) semanticscholar.org. Cellular systems, including various cell lines, are commonly used experimental models to study the metabolic processing of compounds semanticscholar.orgnih.gov. These studies can identify metabolites formed from this compound and the enzymes responsible for these transformations. Cell-free systems have also emerged as platforms for studying biotransformation, allowing for the reconstitution and analysis of specific enzymatic pathways involved in the conversion of compounds nih.govfrontiersin.org.

Modulation of Endogenous Metabolic Pathways by this compound Exposure

Exposure to this compound can modulate the activity of endogenous metabolic pathways within biological systems. This modulation can affect the concentrations of various metabolites and the flux through metabolic networks. Research in various contexts has demonstrated that botanical compounds can modify metabolic reprogramming in cells, influencing pathways such as glycolysis and fatty acid oxidation frontiersin.orgfrontiersin.org.

Impact on Specific Metabolic Networks (e.g., Sphingolipid, Arachidonic Acid, Glycerophospholipid Metabolism)

This compound's impact may extend to specific metabolic networks, including sphingolipid, arachidonic acid, and glycerophospholipid metabolism. These lipid metabolic pathways are fundamental to cellular function and are implicated in various physiological and pathological processes taylorandfrancis.comnih.govnih.gov.

Sphingolipid metabolism involves the synthesis and degradation of sphingolipids, which are important structural components of cell membranes and signaling molecules nih.govmdpi.com. Alterations in sphingolipid metabolism have been linked to various diseases nih.govmdpi.commdpi.comnih.gov.

Arachidonic acid metabolism involves the conversion of arachidonic acid into various bioactive lipids, such as prostaglandins (B1171923) and leukotrienes, through enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) nih.govumich.edunih.govaimspress.com. This pathway plays a significant role in inflammation and other cellular processes nih.govumich.edunih.govaimspress.comfrontiersin.org.

Glycerophospholipid metabolism is central to the synthesis and remodeling of glycerophospholipids, major constituents of cell membranes taylorandfrancis.comresearchgate.net. This pathway is crucial for maintaining membrane integrity and producing signaling molecules taylorandfrancis.comresearchgate.netnih.gov. Studies have shown that modulation of glycerophospholipid metabolism can have significant biological effects nih.govsciopen.com.

While general modulation of metabolic pathways by natural compounds is established frontiersin.orgfrontiersin.org, specific research detailing this compound's direct impact on sphingolipid, arachidonic acid, or glycerophospholipid metabolism is not explicitly detailed in the provided search results. However, given that this compound is a lignan (B3055560), and lignans can have diverse biological activities, it is plausible that it could interact with these lipid metabolic networks. Further specific studies would be needed to confirm and characterize such interactions.

Regulatory Effects on Key Metabolic Enzymes and Flux Control

Modulation of metabolic pathways often occurs through the regulation of key metabolic enzymes and the control of metabolic flux biorxiv.orgpnnl.govnih.govnih.govfrontiersin.org. Enzymes catalyze the biochemical reactions within pathways, and their activity levels can significantly influence the rate and direction of metabolic flow biorxiv.orgpnnl.govnih.govnih.govfrontiersin.org.

Metabolic control analysis (MCA) is a framework used to quantify the control exerted by enzymes and other factors on metabolic fluxes and metabolite concentrations biorxiv.orgpnnl.govnih.gov. Flux control coefficients, for instance, measure the sensitivity of a steady-state flux to changes in enzyme activity biorxiv.orgpnnl.govnih.gov.

Research in various biological systems has shown that compounds can regulate metabolic enzymes, thereby altering flux control frontiersin.orgfrontiersin.orgpnnl.govnih.govnih.govfrontiersin.orgnih.gov. This can involve direct inhibition or activation of enzymes, or modulation of their expression levels frontiersin.orgfrontiersin.orgpnnl.govnih.govnih.govfrontiersin.orgnih.gov. For example, some botanical compounds have been shown to inhibit glycolytic enzymes frontiersin.org. Compartmentalization of enzymes can also affect metabolic flux nih.gov.

Specific data on this compound's direct regulatory effects on key metabolic enzymes or its influence on flux control in particular pathways are not present in the provided search results. However, the general principle of metabolic modulation by bioactive compounds through enzyme regulation and flux control provides a framework for understanding how this compound might exert its effects.

Metabolomics Profiling in Response to this compound Exposure

Metabolomics profiling involves the comprehensive analysis of metabolites in a biological system to understand the metabolic state and how it changes in response to stimuli, such as exposure to a compound like this compound researchgate.netnih.govnih.govannalscts.commdpi.com. Both targeted and untargeted metabolomics approaches can be employed researchgate.netnih.govmdpi.com. Untargeted metabolomics aims to measure a wide range of metabolites, providing a broad overview of metabolic alterations nih.govmdpi.com. Targeted metabolomics focuses on specific sets of metabolites, often within particular pathways researchgate.netmdpi.com.

Metabolomics studies can reveal significant changes in metabolite levels and identify metabolic pathways that are affected by a compound nih.govnih.govannalscts.commdpi.com. For instance, metabolomic profiling has been used to identify metabolic changes associated with various conditions and in response to interventions nih.govnih.govannalscts.commdpi.com. Studies have shown that metabolomic profiles can be altered in response to dietary changes or disease states, reflecting underlying metabolic pathway modulations nih.govnih.govannalscts.com.

While the provided search results mention metabolomic profiling in the context of analyzing different compounds and biological conditions researchgate.netnih.govnih.govannalscts.commdpi.com, specific metabolomics data directly detailing the metabolic profile in response to this compound exposure are not available. However, metabolomics is a suitable technique for investigating the metabolic impact of this compound and could reveal valuable insights into the pathways it modulates.

Mechanistic Pharmacological Investigations of Wulignan A1 in Preclinical Animal Models

In Vivo Anti-inflammatory Mechanistic Insights in Disease Models

Studies utilizing animal models have begun to shed light on the anti-inflammatory mechanisms of Wulignan A1, particularly in the context of gastric injury. Research indicates that this compound can exert anti-inflammatory effects by modulating key signaling pathways involved in inflammatory processes.

Signaling Pathway Modulation in Inflammatory Processes (e.g., NRF2/ARE, MAPK/NF-κB)

In murine models of gastric injury induced by agents such as indomethacin (B1671933) or HCl/ethanol, this compound has been shown to influence critical signaling pathways. One prominent mechanism involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to increased expression of downstream antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), while decreasing levels of malondialdehyde (MDA), a marker of oxidative stress wikipedia.orguni.lu. This activation of the Nrf2/ARE pathway contributes to the anti-inflammatory effects observed in these models wikipedia.orguni.lu.

Furthermore, this compound has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in gastric tissue. This inhibition is evidenced by a reduction in the phosphorylation and nuclear translocation of NF-κB p65. Consequently, the levels of downstream pro-inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), are decreased wikipedia.orguni.lu. The modulation of both the Nrf2/ARE and NF-κB pathways appears to be central to the anti-inflammatory actions of this compound in the gastric context wikipedia.orguni.lu.

While these findings highlight the role of this compound in modulating NRF2/ARE and NF-κB in gastric inflammation models, detailed mechanistic insights into its anti-inflammatory effects in other disease models or its interactions with other signaling pathways like MAPK in a broader anti-inflammatory context were not available in the consulted literature.

Antitumor and Anti-metastatic Mechanistic Studies in Rodent Models

Comprehensive mechanistic studies specifically investigating the antitumor and anti-metastatic effects of this compound in rodent models were not extensively detailed in the available search results. While some resources mention this compound in the context of chemical suppliers and tumor growth models wikipedia.org, specific research findings elucidating the molecular mechanisms by which this compound might inhibit tumor growth or metastasis in animal models were not readily accessible. Preclinical models for studying anti-metastatic agents in rodents typically involve evaluating effects on tumor cell dissemination, invasion, and the formation of secondary tumors, often focusing on pathways related to epithelial-mesenchymal transition (EMT), matrix metalloproteinases (MMPs), and angiogenesis wikipedia.orgcycpeptmpdb.commyfisherstore.com. However, the specific impact of this compound on these processes in rodent tumor models requires further detailed investigation and reporting in the scientific literature.

Antiviral Efficacy and Mechanism Characterization in Animal Infection Models

Information regarding the antiviral efficacy and detailed mechanism characterization of this compound in animal infection models is limited in the consulted literature. One search result briefly links this compound to influenza virus infection and mentions the involvement of the JNK/p38/Nrf2 signaling pathway in a mouse model lipidmaps.org. However, comprehensive studies detailing the antiviral spectrum, the extent of viral load reduction, the specific mechanisms of action against particular viruses, or efficacy in various animal infection models were not found. Animal models are commonly used to evaluate antiviral compounds by assessing parameters such as survival rates, viral titers in tissues, and the modulation of host immune responses nih.govnih.govresearchgate.net. Further research is needed to fully characterize the antiviral potential and mechanisms of this compound in relevant animal models.

Neurobiological Mechanism Elucidation in Specific Animal Models (e.g., GABAergic System Interactions)

Detailed studies specifically elucidating the neurobiological mechanisms of this compound, including its potential interactions with the GABAergic system, in specific animal models were not identified in the search results. While the GABAergic system is a crucial inhibitory neurotransmitter system in the central nervous system and is implicated in various neurological functions and disorders, and animal models are widely used to study these aspects mims.comsci-hub.ruthermofisher.comwikipedia.orgnih.govnih.govwikipedia.orgfrontiersin.orgflybase.orgregulations.gov, there is no specific information available on how this compound might modulate this system or exert neurobiological effects in preclinical animal models.

Gastroprotective Mechanisms in Murine Models

Preclinical studies in murine models have provided substantial evidence for the gastroprotective effects of this compound and have begun to unravel the underlying mechanisms. These studies, often employing models of gastric injury induced by agents like indomethacin or HCl/ethanol, demonstrate that this compound can significantly reduce gastric ulcer index and increase the ulcer inhibition rate wikipedia.orguni.lu.

The gastroprotective mechanisms of this compound in murine models are multifaceted. A key aspect involves its antioxidant properties, mediated through the activation of the Nrf2/ARE pathway, leading to increased levels of antioxidant enzymes (SOD, GSH-Px) and reduced oxidative damage marker (MDA) wikipedia.orguni.lu.

Furthermore, this compound exerts anti-inflammatory effects in the gastric mucosa by inhibiting the NF-κB signaling pathway, which results in decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β wikipedia.orguni.lu.

Beyond its antioxidant and anti-inflammatory actions, this compound also influences factors crucial for maintaining gastric mucosal integrity. Studies show that this compound can increase the expression levels of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) and enhance the production of prostaglandin (B15479496) E2 (PGE2) in gastric tissue wikipedia.orguni.lu. PGE2 is a vital protective factor for the gastric mucosa, promoting mucus and bicarbonate secretion and maintaining mucosal blood flow wikipedia.orgnih.govresearchgate.netciteab.com.

Additionally, this compound has been shown to have anti-apoptotic effects in gastric tissue, inhibiting pro-apoptotic signals such as B-cell lymphoma 2-associated x protein (BAX) and cleaved caspase-3, while activating anti-apoptotic factors like B-cell lymphoma 2 (Bcl-2) wikipedia.org.

The collective evidence from murine models suggests that this compound provides gastroprotection through a combination of antioxidant, anti-inflammatory, prostaglandin-mediated, and anti-apoptotic mechanisms.

Below is a summary of key findings on this compound's effects and mechanisms in murine gastric injury models:

Model SystemInducing AgentKey Observed EffectsInvolved Mechanisms
Murine Gastric Injury wikipedia.orgIndomethacinReduced gastric ulcer index, increased ulcer inhibition rate, increased gastric pH.Activation of Nrf2/ARE pathway (increased HO-1, SOD, GSH-Px, decreased MDA). Inhibition of NF-κB pathway (decreased p-NF-κB p65, TNF-α, IL-6, IL-1β). Increased COX-1, COX-2, PGE2. Anti-apoptotic effects (decreased BAX, cleaved caspase-3; increased Bcl-2).
Murine Gastric Injury uni.luHCl/ethanolReduced gastric ulcer index, increased ulcer inhibition rate.Activation of NRF2/ARE pathway (increased SOD, CAT, GSH-Px, decreased ROS, MDA, 8-OHdG). Inhibition of MAPK/NF-κB pathway (decreased TNF-α, IL-6, IL-1β, MPO; increased IL-2, IL-4, IL-10). Increased PGE2, NO.

Table 1: Summary of this compound's Effects and Mechanisms in Murine Gastric Injury Models

Q & A

Q. What analytical methods are recommended for quantifying Wulignan A1 in plant extracts?

  • Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Use a Kinetex C18 column with gradient elution (e.g., water and acetonitrile with 0.1% formic acid). Operate in positive ionization mode with multiple reaction monitoring (MRM) for specificity. Calibrate using pure this compound standards, and validate with spike-recovery experiments .

Q. How does this compound content differ between male and female Schisandra plants?

  • Methodological Answer : Comparative studies using UHPLC-MS/MS reveal that female plants exhibit higher baseline levels (e.g., 0.10 ± 0.01 mg/gDW in females vs. 0.02 ± 0.002 mg/gDW in males under control conditions). Use sex-specific biomass sampling and ANOVA to confirm statistical significance .

Q. What spectroscopic techniques confirm this compound’s structural identity?

  • Methodological Answer : Combine UV-Vis (absorption peaks at 220–280 nm for lignans), IR (C-O-C stretching at ~1,260 cm⁻¹), and MS (m/z 343.4 [M+H]⁺). Validate against reference spectra from isolated standards or databases like NIST .

Q. How is purity assessed for this compound extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold). Use C18 columns and isocratic elution (e.g., methanol:water 70:30). Confirm via melting point analysis (195–197°C) and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What strategies enhance this compound yield in in vitro cultures?

  • Methodological Answer : Elicitation with methyl jasmonate (MeJA) at 100 µM increases total lignan content by 16–20% in female cultures. Optimize exposure duration (e.g., 48–72 hours) and combine with light stress (e.g., 16/8-hour photoperiod) to synergize biosynthesis. Monitor via time-course UHPLC-MS/MS profiling .

Q. How can researchers resolve discrepancies in this compound’s reported bioactivity?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, viral strains, or enzyme isoforms). For anti-H1N1 studies, use consistent viral loads (e.g., MOI 0.1) and controls (e.g., oseltamivir). Address batch-to-batch variability in plant extracts via metabolomic fingerprinting .

Q. What in vitro models validate this compound’s anticancer potential?

  • Methodological Answer : Use murine P388 lymphoma cells (IC₅₀ ~10 µM) with MTT assays. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining). Replicate findings in human cancer lines (e.g., HepG2) to confirm broad activity .

Q. How to optimize extraction protocols for this compound?

  • Methodological Answer : Employ response surface methodology (RSM) with variables like solvent polarity (e.g., 70% ethanol), temperature (40–60°C), and extraction time (2–4 hours). Validate using design-of-experiment (DoE) software to maximize yield while minimizing degradation .

Q. What statistical approaches analyze gender-based differences in lignan production?

  • Methodological Answer : Apply Student’s t-test for pairwise comparisons (e.g., male vs. female content). For multi-factorial designs (e.g., elicitor treatments), use two-way ANOVA with post-hoc Tukey tests. Report effect sizes and confidence intervals to contextualize biological significance .

Q. How does this compound inhibit viral neuraminidase in drug-resistant H1N1 strains?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) targeting neuraminidase active sites (PDB: 3B7E). Validate with plaque reduction assays (PRAs) using H1N1-TR strains. Compare binding affinity to oseltamivir to identify resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wulignan A1
Reactant of Route 2
Wulignan A1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.